molecular formula C11H9NO3 B13646150 Methyl 8-hydroxyisoquinoline-3-carboxylate

Methyl 8-hydroxyisoquinoline-3-carboxylate

Cat. No.: B13646150
M. Wt: 203.19 g/mol
InChI Key: VGDZUQHTPPSTSV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxyisoquinoline-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the hydroxyl and carboxylate groups . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and ultrasound-promoted synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted isoquinoline compounds, which can have diverse biological and chemical properties.

Comparison with Similar Compounds

Methyl 8-hydroxyisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

The unique combination of hydroxyl and carboxylate groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 8-hydroxyisoquinoline-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-5-7-3-2-4-10(13)8(7)6-12-9/h2-6,13H,1H3

InChI Key

VGDZUQHTPPSTSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CC=C2O

Origin of Product

United States

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